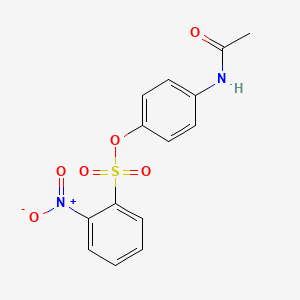
(4-Acetamidophenyl) 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetamidophenyl) 2-nitrobenzenesulfonate is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group and a nitrobenzenesulfonate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl) 2-nitrobenzenesulfonate typically involves a multi-step process. One common method includes the nitration of 4-acetamidophenol followed by sulfonation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The sulfonation step involves the reaction of the nitrated compound with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving high purity and yield.
化学反応の分析
Types of Reactions
(4-Acetamidophenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the acetamidophenyl group is oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Acetamidophenylamine.
Substitution: Various substituted phenyl derivatives.
Oxidation: Oxidized acetamidophenyl derivatives.
科学的研究の応用
(4-Acetamidophenyl) 2-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Acetamidophenyl) 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems. The acetamidophenyl group can interact with proteins and enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
- 4-Acetamidophenyl-2-nitrobenzoate
- 4-Acetamidophenyl-2-nitrobenzenesulfonamide
- 4-Acetamidophenyl-2-nitrobenzenesulfonyl chloride
Uniqueness
(4-Acetamidophenyl) 2-nitrobenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonate groups allows for diverse chemical transformations and applications in various fields.
特性
IUPAC Name |
(4-acetamidophenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-10(17)15-11-6-8-12(9-7-11)22-23(20,21)14-5-3-2-4-13(14)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKUGPZDAIWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)
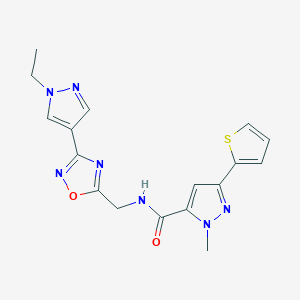

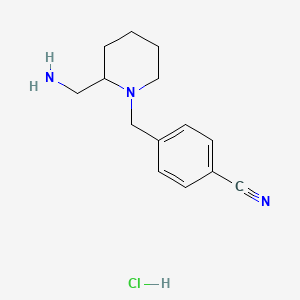
![N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)
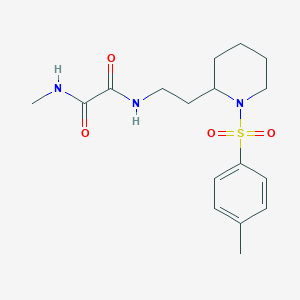
![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)
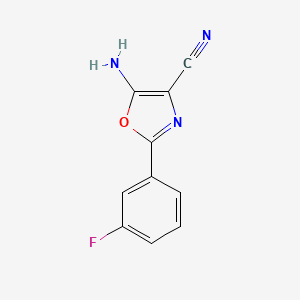
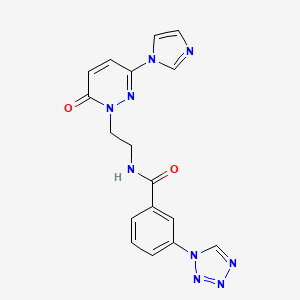
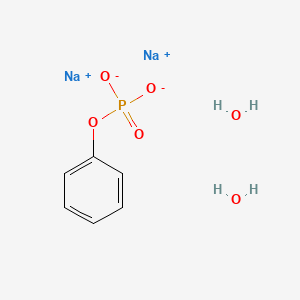
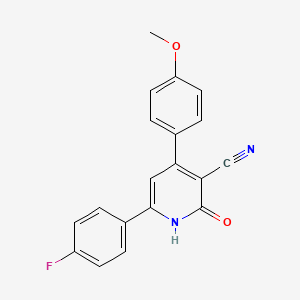
![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)
